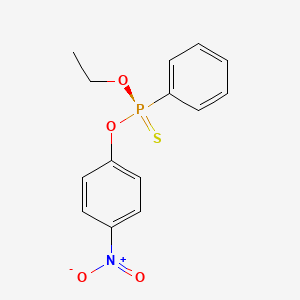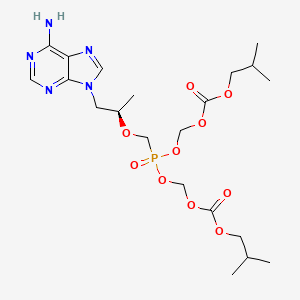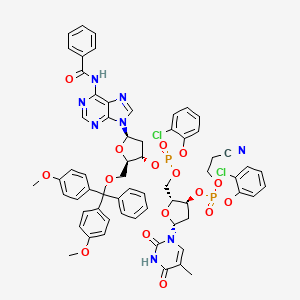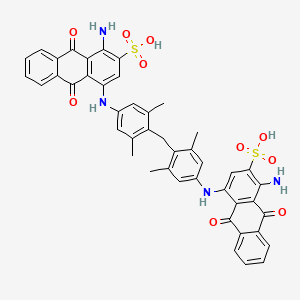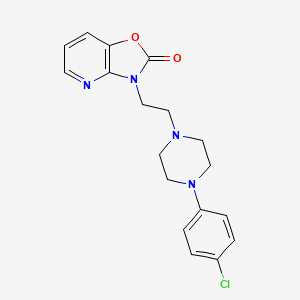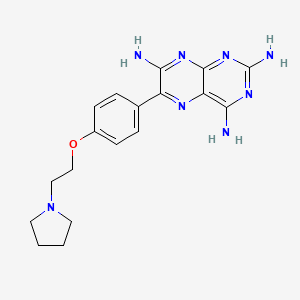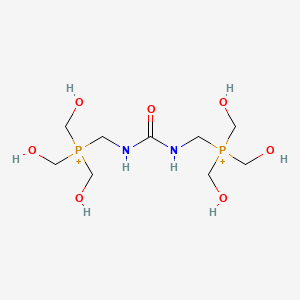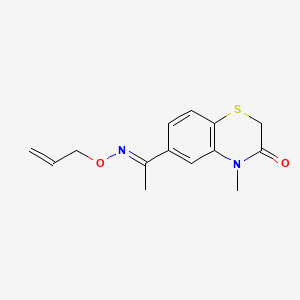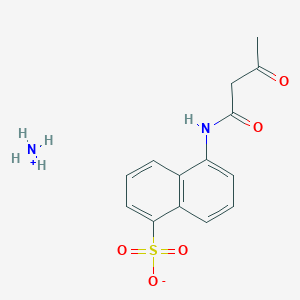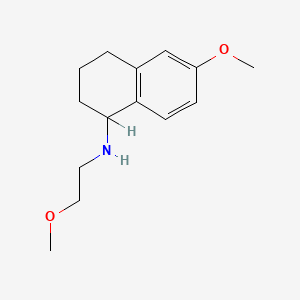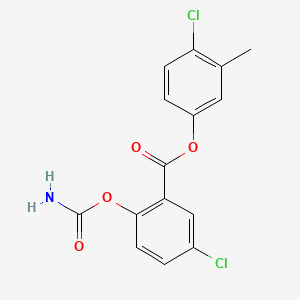
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a benzoic acid moiety esterified with a 4-chloro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid with 4-chloro-3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid and 4-chloro-3-methylphenol.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the aminocarbonyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chlorophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-methylphenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This structural feature enhances its reactivity and potential applications compared to similar compounds. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Properties
CAS No. |
88599-69-3 |
|---|---|
Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8-6-10(3-4-12(8)17)21-14(19)11-7-9(16)2-5-13(11)22-15(18)20/h2-7H,1H3,(H2,18,20) |
InChI Key |
XQCKHALKVIBURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


